molecular formula C16H21F3N4O3 B2379132 N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide CAS No. 2380086-44-0

N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide

Cat. No.: B2379132
CAS No.: 2380086-44-0
M. Wt: 374.364
InChI Key: SXLCMKSKPUEBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring substituted with a trifluoromethyl group, and an oxan-4-yl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group to the pyrimidine ring, and the attachment of the oxan-4-yl group. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine derivatives, and piperidine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and pyrimidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, pyrimidine-based molecules, and trifluoromethyl-substituted compounds. Examples include:

  • 4-(Trifluoromethyl)pyrimidine derivatives
  • Piperidine-1-carboxamide analogs
  • Oxan-4-yl substituted compounds

Uniqueness

N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine and pyrimidine rings provide structural rigidity and potential for diverse interactions.

Properties

IUPAC Name

N-(oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O3/c17-16(18,19)13-1-6-20-14(22-13)26-12-2-7-23(8-3-12)15(24)21-11-4-9-25-10-5-11/h1,6,11-12H,2-5,7-10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLCMKSKPUEBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)NC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.